molecular formula C10H8FNO B13660497 3-Fluoro-5-methoxyisoquinoline

3-Fluoro-5-methoxyisoquinoline

Cat. No.: B13660497
M. Wt: 177.17 g/mol
InChI Key: AFSXVQQSDSQRID-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxyisoquinoline is a heterocyclic aromatic compound featuring a fused benzene and pyridine ring (isoquinoline core). Key structural attributes include:

  • Fluorine at position 3: An electron-withdrawing group that enhances stability and influences intermolecular interactions.
  • Methoxy group at position 5: An electron-donating substituent that improves solubility and modulates electronic properties via resonance effects.

Fluorination at position 3 may enhance metabolic stability and bioavailability, while the methoxy group at position 5 could facilitate interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

3-fluoro-5-methoxyisoquinoline

InChI

InChI=1S/C10H8FNO/c1-13-9-4-2-3-7-6-12-10(11)5-8(7)9/h2-6H,1H3

InChI Key

AFSXVQQSDSQRID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CN=C(C=C21)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-methoxyisoquinoline can be achieved through various methods. One common approach involves the direct introduction of fluorine onto the isoquinoline ring. This can be done using electrophilic fluorination reagents under controlled conditions. Another method involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring .

Industrial Production Methods: Industrial production of fluorinated isoquinolines often employs catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is prevalent.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-methoxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoro-5-methoxyisoquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methoxyisoquinoline involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The biological and chemical properties of isoquinoline derivatives are highly sensitive to substituent positions and types. Below is a comparative analysis:

Compound Name Substituents Key Features Biological/Chemical Implications
3-Fluoro-5-methoxyisoquinoline F (C3), OMe (C5) Balanced electron-withdrawing/donating groups; moderate polarity Enhanced metabolic stability, solubility
1-Chloro-7-fluoro-5-methoxyisoquinoline Cl (C1), F (C7), OMe (C5) Halogenated core with Cl (inductive effects) and F (C7) Potential cytotoxicity; altered reactivity
8-Fluoro-3-methoxyisoquinoline-5-carboxylic acid F (C8), OMe (C3), COOH (C5) Carboxylic acid enhances acidity; fluorination at C8 Enzyme inhibition; antimicrobial activity
5-Methoxyisoquinoline OMe (C5) Lacking fluorine; simpler substitution Neuroprotective potential (preclinical)
3-Chloro-5-methylisoquinoline Cl (C3), CH3 (C5) Chlorine (stronger EWG) vs. methyl (EDG) Industrial applications (dyes, pigments)

Key Observations :

  • Fluorine positioning : Fluorine at C3 (target compound) vs. C7 () alters electronic distribution, impacting binding affinity and synthetic pathways.
  • Functional groups : Carboxylic acid () introduces hydrogen-bonding capacity, whereas ester groups () offer hydrolytic versatility.

Data Tables

Table 1: Substituent Effects on LogP and Solubility

Compound LogP Aqueous Solubility (mg/mL)
This compound 2.1 0.45
5-Methoxyisoquinoline 1.8 0.78
8-Fluoro-3-methoxyisoquinoline-5-carboxylic acid 0.9 1.2

Note: Fluorine and methoxy groups reduce LogP (increased polarity) compared to non-fluorinated analogs.

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